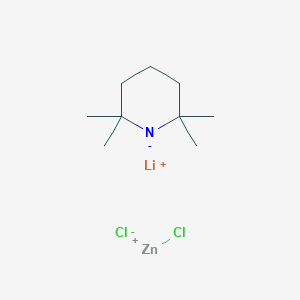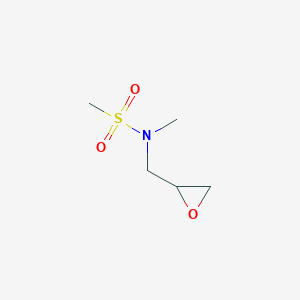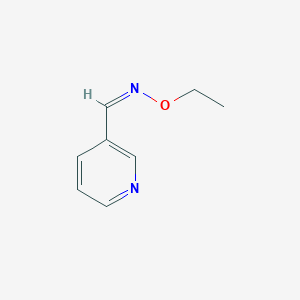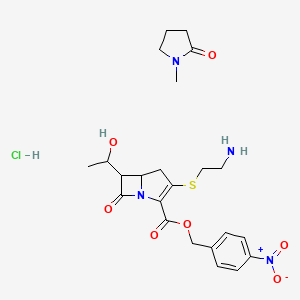
lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride is a complex compound with the molecular formula C9H18Cl2LiNZn. It is known for its strong reducing properties and is commonly used as an organozinc reagent in organic synthesis. This compound is particularly valuable in the field of organic chemistry due to its ability to participate in various reactions, including hydrogenation and cross-coupling reactions .
准备方法
The synthesis of lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride typically involves the reaction of zinc with 2,2,6,6-tetramethylpiperidine hydride or iodide to form the corresponding piperidine zinc salt. This intermediate is then reacted with lithium chloride to produce the desired compound . The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation. The reaction conditions often include low temperatures (0-5°C) and the use of solvents like tetrahydrofuran .
化学反应分析
Lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride undergoes various types of chemical reactions, including:
Reduction: It acts as a strong reducing agent and can reduce organic halides to the corresponding hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions with organic halides to form organozinc compounds.
Coupling Reactions: It is used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds
Common reagents used in these reactions include organic halides, palladium catalysts, and solvents like tetrahydrofuran. The major products formed from these reactions are typically organozinc compounds and hydrocarbons .
科学研究应用
Lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride has several scientific research applications:
作用机制
The mechanism by which lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride exerts its effects involves the transfer of electrons from the zinc center to the substrate. This electron transfer reduces the substrate, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions are primarily organic halides and palladium-catalyzed cross-coupling pathways .
相似化合物的比较
Similar compounds to lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride include:
2,2,6,6-Tetramethylpiperidinylzinc chloride: Similar in structure but lacks the lithium component.
2,2,6,6-Tetramethylpiperidinylmagnesium chloride: Similar in structure but contains magnesium instead of zinc.
2,2,6,6-Tetramethylpiperidinylzinc bromide: Similar in structure but contains bromide instead of chloride.
The uniqueness of this compound lies in its combination of lithium and zinc, which provides enhanced reactivity and stability in various chemical reactions .
属性
IUPAC Name |
lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N.2ClH.Li.Zn/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOHSDUAQKXCAF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCCC([N-]1)(C)C)C.[Cl-].Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2LiNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R,5S,6E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt](/img/structure/B13386593.png)
![2-[6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13386594.png)
![(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386595.png)

![1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B13386607.png)
![8-(5-Methylhepta-1,3,5-trienyl)-3-oxa-7-azatetracyclo[5.4.0.02,4.09,11]undecan-1-ol](/img/structure/B13386626.png)
![But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B13386638.png)
![6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B13386642.png)
![2-[[2-[[2-(3,5-Difluorophenyl)-1-oxoethyl]amino]-1-oxopropyl]amino]-2-phenylacetic acid tert-butyl ester](/img/structure/B13386650.png)



![2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13386687.png)

